molecular formula C19H26N2O2S B225163 N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

Cat. No. B225163
M. Wt: 346.5 g/mol
InChI Key: FODAXVASXALZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TNS and is widely used as a fluorescent probe for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of TNS involves the binding of the molecule to hydrophobic pockets in proteins. Upon binding, TNS undergoes a change in fluorescence intensity, which can be measured using a fluorescence spectrophotometer. The change in fluorescence intensity is proportional to the binding affinity of the ligand to the protein.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is an inert molecule that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

TNS has several advantages for laboratory experiments. It is a highly sensitive and specific probe for studying protein-ligand interactions. It is also relatively easy to use and has a low cost. However, TNS has some limitations. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, which limits its applicability to proteins with hydrophobic pockets. Additionally, TNS has a limited dynamic range, which can make it difficult to measure changes in fluorescence intensity at high ligand concentrations.

Future Directions

There are several future directions for the use of TNS in scientific research. One potential application is in the study of protein-protein interactions. TNS could be used to study the binding of one protein to another protein, which could provide insights into the mechanisms of protein-protein interactions. Another potential application is in the study of membrane proteins. TNS could be used to study the binding of ligands to membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Finally, TNS could be modified to improve its dynamic range and applicability to a wider range of proteins.

Synthesis Methods

The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

TNS is widely used as a fluorescent probe for studying protein-ligand interactions. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, resulting in a change in fluorescence intensity. TNS has been used to study the binding of ligands to various proteins such as enzymes, receptors, and transporters. It has also been used to study protein folding, stability, and conformational changes.

properties

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C19H26N2O2S/c1-18(2)12-16(13-19(3,4)21-18)20-24(22,23)17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,20-21H,12-13H2,1-4H3

InChI Key

FODAXVASXALZRZ-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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